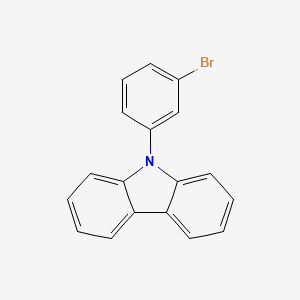

9-(3-Bromophenyl)-9H-carbazole

Vue d'ensemble

Description

9-(3-Bromophenyl)-9H-carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, where a bromophenyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-(3-Bromophenyl)-9H-carbazole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 3-bromophenylboronic acid is reacted with carbazole in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

9-(3-Bromophenyl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate reactants.

Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substituting the bromine atom with a different functional group can yield a variety of derivatives with different properties .

Applications De Recherche Scientifique

9-(3-Bromophenyl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used in the development of OLEDs and other optoelectronic devices due to its favorable electronic properties.

Material Science: Investigated for its potential use in organic semiconductors and photovoltaic cells.

Medicinal Chemistry: Explored for its potential biological activities, including anticancer and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 9-(3-Bromophenyl)-9H-carbazole in organic electronics involves its ability to transport charge carriers efficiently. The compound’s electronic structure allows it to participate in electron and hole transport, making it suitable for use in OLEDs and other devices. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Phenylcarbazole: Similar structure but lacks the bromine atom, resulting in different electronic properties.

3-Bromophenylcarbazole: Similar but with the bromine atom in a different position, affecting its reactivity and applications.

Uniqueness

9-(3-Bromophenyl)-9H-carbazole is unique due to the presence of the bromine atom in the 3-position of the phenyl group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as OLEDs .

Activité Biologique

9-(3-Bromophenyl)-9H-carbazole is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound features a carbazole core substituted with a bromophenyl group, which enhances its electronic characteristics and potential pharmacological applications.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 324.19 g/mol

- CAS Number : 185112-61-2

- Physical State : Solid at room temperature

The presence of the bromine atom in the 3-position of the phenyl group is crucial for its reactivity and biological activity, influencing its interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that carbazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation .

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound on human melanoma cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities . It has shown effectiveness against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents.

Research Findings on Antimicrobial Activity

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- MIC Values : Ranged from 0.5 to 2 µg/mL for bacterial strains, indicating strong potential as an antimicrobial agent .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Membrane Disruption : Its interaction with microbial membranes can lead to increased permeability, resulting in cell death.

- Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses leading to apoptosis or growth inhibition.

Applications in Organic Electronics

Beyond its biological activities, this compound is also utilized in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs). Its favorable electronic properties allow it to function effectively as a charge transport material.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 9-Phenylcarbazole | Carbazole derivative | Lacks bromine; different electronic properties |

| 3-Bromophenylcarbazole | Carbazole derivative | Bromine at different position; affects reactivity |

The unique placement of the bromine atom in this compound gives it distinct electronic characteristics that are advantageous for both biological and electronic applications.

Propriétés

IUPAC Name |

9-(3-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGHGKNHPPZALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729705 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185112-61-2 | |

| Record name | 9-(3-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.